
3-Butyl-2-ethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyl-2-ethylaniline is an organic compound that belongs to the class of aromatic amines It is a derivative of aniline, characterized by the presence of butyl and ethyl groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-2-ethylaniline can be achieved through several methods. One common approach involves the alkylation of aniline derivatives. For instance, the Friedel-Crafts alkylation reaction can be employed, where aniline is reacted with butyl and ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . This reaction introduces the butyl and ethyl groups onto the benzene ring, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes. These processes typically utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity of the desired product.
化学反応の分析
Types of Reactions
3-Butyl-2-ethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products Formed
Oxidation: Quinones and nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
3-Butyl-2-ethylaniline has several scientific research applications:
作用機序
The mechanism of action of 3-Butyl-2-ethylaniline involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
類似化合物との比較
Similar Compounds
Aniline: The parent compound, which lacks the butyl and ethyl substituents.
N-Ethylaniline: Contains an ethyl group but lacks the butyl group.
N-Butylaniline: Contains a butyl group but lacks the ethyl group.
Uniqueness
3-Butyl-2-ethylaniline is unique due to the presence of both butyl and ethyl groups on the benzene ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
特性
CAS番号 |
106100-53-2 |
|---|---|
分子式 |
C12H19N |
分子量 |
177.29 g/mol |
IUPAC名 |
3-butyl-2-ethylaniline |
InChI |
InChI=1S/C12H19N/c1-3-5-7-10-8-6-9-12(13)11(10)4-2/h6,8-9H,3-5,7,13H2,1-2H3 |
InChIキー |
BVOKUKXMVHRXTK-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(C(=CC=C1)N)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14342283.png)

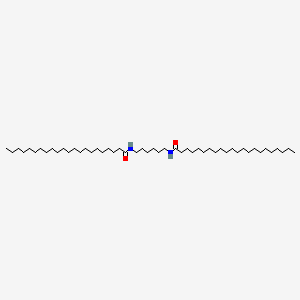
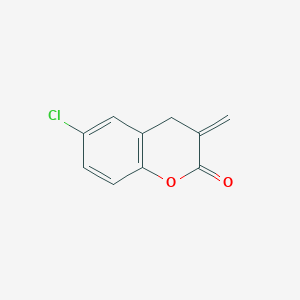
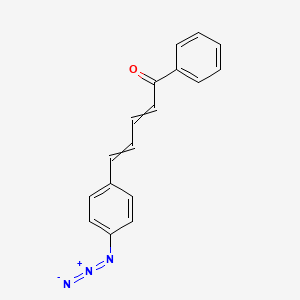

![1,2-Bis[(ethenesulfonyl)methyl]benzene](/img/structure/B14342304.png)
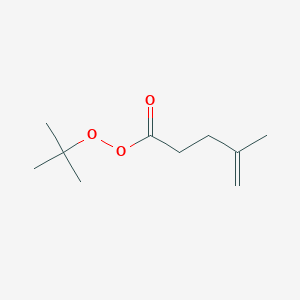

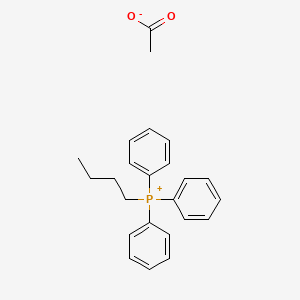
![1-[(2-Chloro-1,3-benzothiazol-7-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14342333.png)
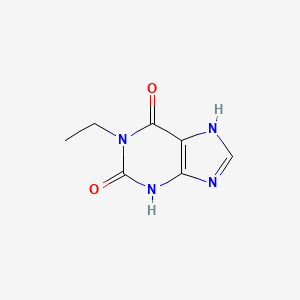
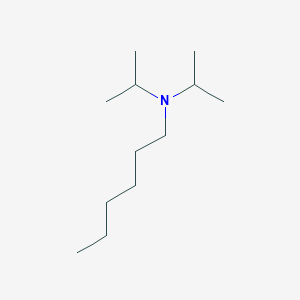
![1-(Aziridin-1-yl)-3-[4-[[4-(aziridin-1-ylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B14342352.png)
